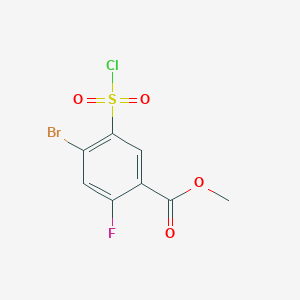

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate

Vue d'ensemble

Description

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a chemical compound with the molecular formula C8H5BrClFO4S It is a derivative of benzoic acid and contains bromine, chlorine, fluorine, and a sulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate typically involves the following steps:

Chlorosulfonation: The addition of a chlorosulfonyl group to the compound.

Fluorination: The incorporation of a fluorine atom into the molecular structure.

Esterification: The formation of the methyl ester group.

Each of these steps requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:

Controlled temperature and pressure: To ensure the reactions proceed at an optimal rate.

Use of catalysts: To enhance reaction efficiency.

Purification steps: Such as recrystallization or chromatography to obtain the final product in pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate can undergo various chemical reactions, including:

Substitution reactions: Where one functional group is replaced by another.

Oxidation and reduction reactions: Involving the gain or loss of electrons.

Hydrolysis: The breakdown of the ester group in the presence of water.

Common Reagents and Conditions

Substitution reactions: Often involve nucleophiles such as amines or thiols.

Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: Can involve reducing agents such as lithium aluminum hydride.

Hydrolysis: Typically carried out under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while hydrolysis would produce the corresponding carboxylic acid and alcohol.

Applications De Recherche Scientifique

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate can be compared with other similar compounds, such as:

Methyl 4-bromo-5-(chlorosulfonyl)-2-methylbenzoate: Similar structure but with a methyl group instead of a fluorine atom.

Methyl 4-bromo-5-(chlorosulfonyl)-2-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.

Methyl 4-bromo-5-(chlorosulfonyl)-2-hydroxybenzoate: Has a hydroxyl group instead of a fluorine atom.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for the synthesis of complex molecules and the exploration of new chemical and biological activities.

Activité Biologique

Methyl 4-bromo-5-(chlorosulfonyl)-2-fluorobenzoate is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, insecticidal effects, and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula CHBrClOS and features a benzoate structure modified by halogen and sulfonyl groups. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have been evaluated for their efficacy against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells.

Case Study: Anticancer Screening

In a study focusing on the synthesis and evaluation of related compounds, several derivatives were screened using the MTT assay protocol. The results indicated that certain analogues exhibited significant cytotoxic effects with IC values comparable to the standard drug doxorubicin. Notably, compounds with methoxy, chloro, and fluoro substituents demonstrated moderate activity, while methyl-substituted analogues showed poor efficacy .

| Compound Type | IC (nM) | Activity Level |

|---|---|---|

| Methoxy Substituted | 50 | Moderate |

| Chloro Substituted | 45 | Moderate |

| Fluoro Substituted | 40 | Moderate |

| Methyl Substituted | 200 | Poor |

Insecticidal Activity

This compound also exhibits promising insecticidal properties. Research indicates that this compound can effectively control pests such as the two-spotted spider mite and brown planthopper. The mode of action involves disrupting vital physiological processes in these insects, leading to mortality.

Efficacy Against Pests

In experimental setups, the compound was tested against adult populations of target pests, demonstrating a high degree of effectiveness. The results suggest that it could serve as an alternative to conventional pesticides, potentially reducing environmental impact while maintaining agricultural productivity .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the extracellular signal-regulated kinase (ERK) pathway.

- Insecticidal Mechanism : It likely disrupts neurotransmitter function or metabolic processes in target insects, leading to paralysis or death.

Propriétés

IUPAC Name |

methyl 4-bromo-5-chlorosulfonyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO4S/c1-15-8(12)4-2-7(16(10,13)14)5(9)3-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHWNKSWWMAMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.